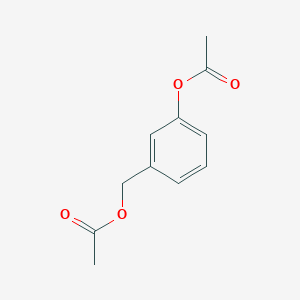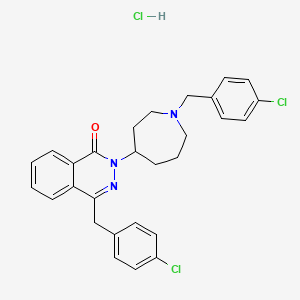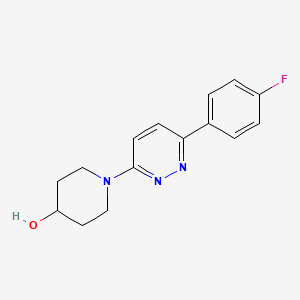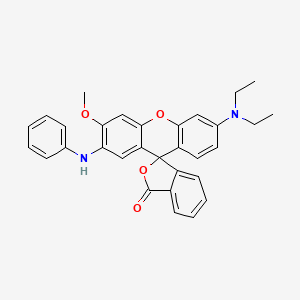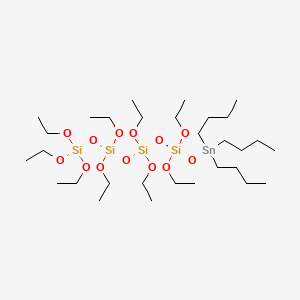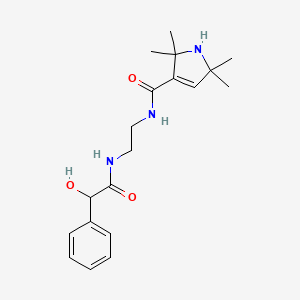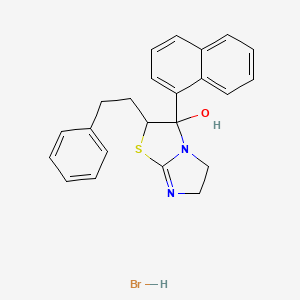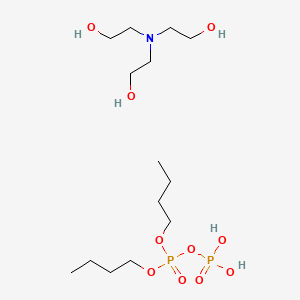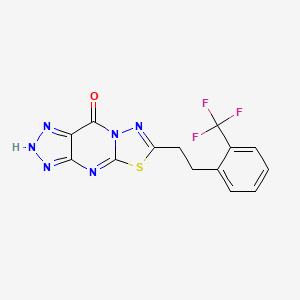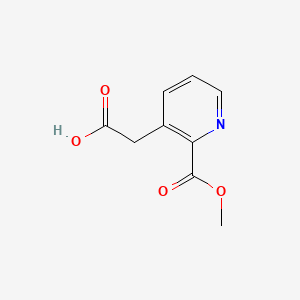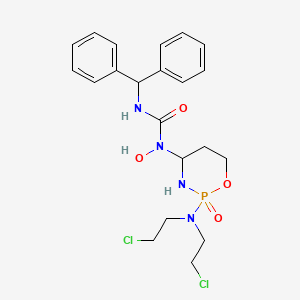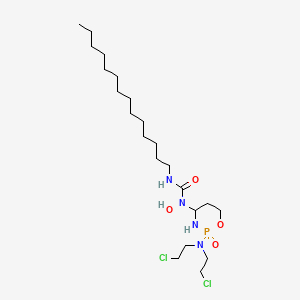
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-tetradecyl-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-tetradecyl-, P-oxide: is a complex chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-tetradecyl-, P-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydro-2H-1,3,2-oxazaphosphorin Ring: This step involves the reaction of a suitable phosphoramide with an appropriate diol under controlled conditions to form the oxazaphosphorin ring.
Introduction of the Bis(2-chloroethyl)amino Group: This step is achieved by reacting the intermediate with bis(2-chloroethyl)amine in the presence of a suitable catalyst.
Attachment of the Urea Moiety: The urea group is introduced through a reaction with an isocyanate derivative.
Hydroxylation and Tetradecylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bis(2-chloroethyl)amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazaphosphorin ring, resulting in the formation of reduced phosphoramide derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloroethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. Its unique reactivity makes it a valuable tool for the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a DNA cross-linking agent. Its ability to form covalent bonds with DNA makes it a candidate for use in cancer research and chemotherapy.
Medicine
In medicine, the compound is investigated for its potential as an anticancer agent. Its ability to interfere with DNA replication and cell division makes it a promising candidate for the development of new cancer therapies.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the manufacture of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-tetradecyl-, P-oxide involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This results in the inhibition of cell division and induces cell death. The compound’s ability to target rapidly dividing cells makes it particularly effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N,N-dimethyl-N-hydroxy-, P-oxide
Uniqueness
Compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-tetradecyl-, P-oxide stands out due to its unique tetradecyl group, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its increased efficacy in biological applications, particularly in targeting cancer cells.
Properties
CAS No. |
97139-14-5 |
|---|---|
Molecular Formula |
C22H45Cl2N4O4P |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-tetradecylurea |
InChI |
InChI=1S/C22H45Cl2N4O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-25-22(29)28(30)21-14-20-32-33(31,26-21)27(18-15-23)19-16-24/h21,30H,2-20H2,1H3,(H,25,29)(H,26,31) |
InChI Key |
ZJNGYHDGJZOOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


